molecular formula C13H9Cl2N3O2S B4604650 N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea

N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea

Cat. No.: B4604650
M. Wt: 342.2 g/mol
InChI Key: WMFKWBVJLJKOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.9792531 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Experimental Analysis

Research has been conducted on thiourea derivatives to understand their vibrational modes, molecular stability, and potential for noncovalent interactions. These studies employ both computational and experimental methods, including IR and Raman spectra analysis, to identify the reactive sites and potential energy distribution within the molecules. Such analyses have highlighted the potential of thiourea compounds in material science, specifically in nonlinear optical (NLO) materials due to their good NLO properties compared to urea. Moreover, docking studies suggest inhibitory activities against specific receptors, demonstrating their relevance in drug discovery and medicinal chemistry (Anna Bielenica et al., 2020).

DNA-Binding Studies and Biological Activities

Thiourea derivatives have been evaluated for their interactions with DNA, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities. These studies are crucial for understanding the therapeutic potential of these compounds. The binding affinity of thiourea derivatives to DNA has been quantitatively measured, showing significant interactions that could inform their use in cancer treatment and their role as potential anticancer agents (Shaista Tahir et al., 2015).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. These compounds exhibit specific inhibitory activity against acetylcholinesterase and butyrylcholinesterase, important in the study of neurological disorders. Their ability to detect mercury through spectrofluorimetric techniques offers valuable applications in environmental monitoring and safety (F. Rahman et al., 2021).

Antitumor and Antimicrobial Activities

Further research into thiourea derivatives has highlighted their antitumor and antimicrobial activities. The synthesis and characterization of these compounds, followed by assessments of their biological effects, have shown promising results in combating cancer cells and inhibiting microbial growth. These findings underscore the potential of thiourea derivatives in developing new therapeutic agents (Khalid M Wahdan, 2020).

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-8-4-3-6-10(12(8)15)17-13(21)16-9-5-1-2-7-11(9)18(19)20/h1-7H,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFKWBVJLJKOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-N'-(2-nitrophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.